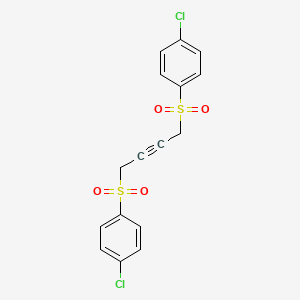
1,1'-(But-2-yne-1,4-diyldisulfonyl)bis(4-chlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne is an organic compound with the molecular formula C24H16Cl2O4S2. It is a white or off-white powder that is insoluble in water but soluble in organic solvents. This compound is known for its applications in organic synthesis and polymer chemistry due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 2-butyne-1,4-diol. The reaction typically requires a base such as triethylamine and is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of 1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further utilized in organic synthesis and polymer chemistry .
Aplicaciones Científicas De Investigación
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of 1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites in biological molecules, leading to potential inhibition of enzymes and other proteins. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar in structure but lacks the alkyne group.
4,4’-Dichlorodiphenyl sulfone: Another related compound with similar applications in polymer chemistry.
Uniqueness
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne is unique due to the presence of both sulfonyl and alkyne groups, which provide distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for the creation of complex molecular architectures and materials with specialized properties .
Propiedades
Número CAS |
56163-38-3 |
|---|---|
Fórmula molecular |
C16H12Cl2O4S2 |
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
1-chloro-4-[4-(4-chlorophenyl)sulfonylbut-2-ynylsulfonyl]benzene |
InChI |
InChI=1S/C16H12Cl2O4S2/c17-13-3-7-15(8-4-13)23(19,20)11-1-2-12-24(21,22)16-9-5-14(18)6-10-16/h3-10H,11-12H2 |
Clave InChI |
XPRTZPYLHUIIPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)CC#CCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


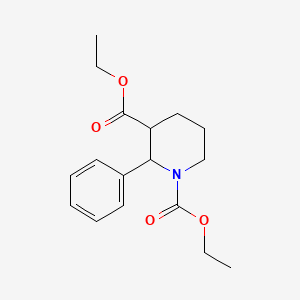
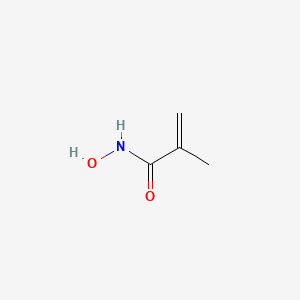

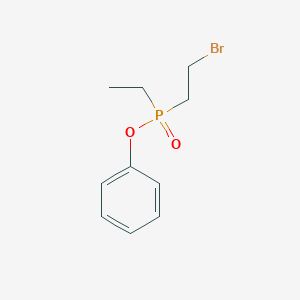
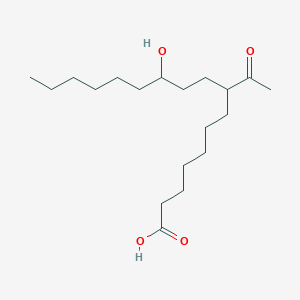
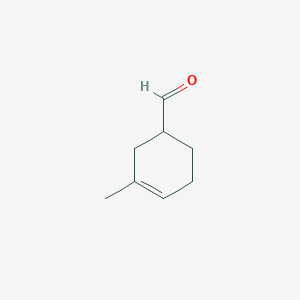
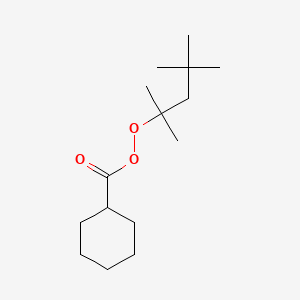
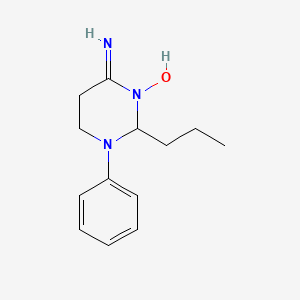
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
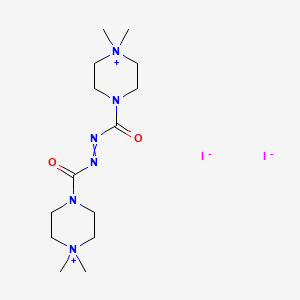
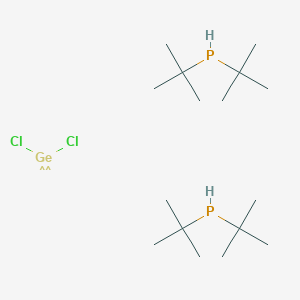
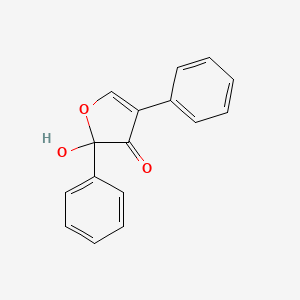
![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)
